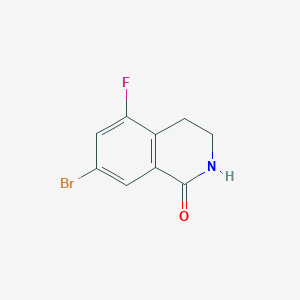

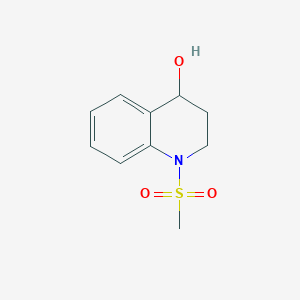

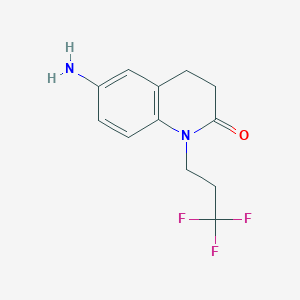

![molecular formula C11H12BrNO2 B1374164 1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1343739-03-6](/img/structure/B1374164.png)

1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid

Overview

Description

“1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid” is a chemical compound. It is used as a building block in the synthesis of azaspiro .

Synthesis Analysis

The compound can be synthesized from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The molecular formula of “1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid” is C11H12BrNO2. The molecular weight is 270.12 g/mol.Chemical Reactions Analysis

Azetidines are valuable compounds in organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by a considerable ring strain . This substrate can be readily functionalized via enolization at the 3-position in the presence of LDA .Scientific Research Applications

Pharmaceutical Research

1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid: is a valuable compound in pharmaceutical research due to its structural uniqueness. The azetidine ring, characterized by considerable ring strain, offers a reactive platform for synthesizing novel therapeutic agents . Its derivatives can be used to develop new drugs with potential applications in treating various diseases.

Agrochemical Research

In the field of agrochemistry, this compound serves as a precursor for creating new agrochemicals. Its reactivity can lead to the development of pesticides and herbicides with improved efficacy and reduced environmental impact .

Peptide Synthesis

The azetidine moiety is particularly useful in peptide synthesis. It can act as an amino acid surrogate or as a scaffold for peptide bond formation, contributing to the synthesis of peptides with unique structural properties .

Foldameric Research

Foldamers are sequence-specific oligomers that fold into well-defined structures. “1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid” can be utilized in the design of foldamers, aiding in the study of protein folding and structure .

Targeted Protein Degradation

This compound has applications in the development of Proteolysis Targeting Chimeras (PROTACs). As a rigid linker, it can connect the ligand for the target protein with the E3 ubiquitin ligase, leading to the targeted degradation of disease-related proteins .

Chemical Hybridizing Agents

In plant breeding, chemical hybridizing agents induce male sterility in plants. “1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid” could be explored as a hybridizing agent to facilitate the production of hybrid seeds .

Future Directions

Mechanism of Action

Target of Action

Azetidines and their derivatives are known to be valuable compounds in pharmaceutical and agrochemical research

Mode of Action

Azetidines, in general, have a unique reactivity driven by a considerable ring strain, which can be triggered under appropriate reaction conditions . This allows them to interact with their targets in a unique manner. More research is needed to understand the specific interactions of this compound with its targets.

Biochemical Pathways

Azetidines are known to be involved in various biochemical processes due to their unique reactivity

properties

IUPAC Name |

1-[(3-bromophenyl)methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-10-3-1-2-8(4-10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEDOYNWVDOTMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=CC=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

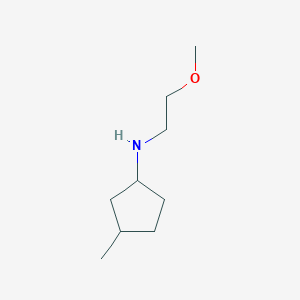

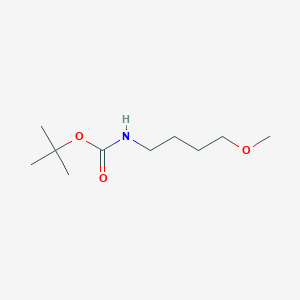

![tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate](/img/structure/B1374095.png)

![[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B1374096.png)